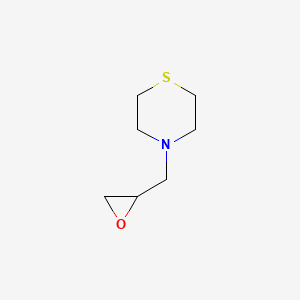

4-(Oxiran-2-ylmethyl)thiomorpholine

Overview

Description

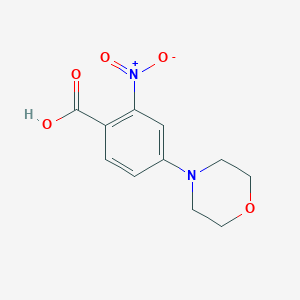

4-(Oxiran-2-ylmethyl)thiomorpholine is a chemical compound with the molecular formula C7H13NOS . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of thiomorpholine involves a two-step process. The key step is the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . Thiomorpholine is subsequently obtained by base-mediated cyclization . Another synthesis method involves the reaction of morpholine with epichlorohydrine followed by treatment with sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom . The molecular weight of this compound is 159.25 g/mol.Scientific Research Applications

Green Polymerization

4-(Oxiran-2-ylmethyl)thiomorpholine (OMM) has been utilized in green polymerization processes. It was synthesized through the reaction of morpholine with epichlorohydrine, followed by sodium hydroxide treatment. The polymerization of OMM was achieved using an activated smectite clay catalyst, Maghnite-H+, as a proton source. This process is significant for its environmentally friendly approach and the potential development of novel polymers (Seghier & Belbachir, 2016).

Synthesis of 1,4-Oxathiane and 1,4-Thiomorpholine Derivatives

An efficient one-pot reaction involving nitromethane, isothiocyanates, and oxiranes, including this compound, has been reported for synthesizing 1,4-oxathiane and 1,4-thiomorpholine derivatives. This method, carried out in the presence of K2CO3 in DMF at 60 °C, is notable for its simplicity and potential applications in the synthesis of complex organic compounds (Samzadeh‐Kermani, 2014).

Reactions with Aromatic Dithiols

The reaction of this compound with aromatic dithiols has been studied, leading to the production of new sulfur-containing propan-2-ols. This research provides insights into the chemical behavior of this compound and its potential applications in synthesizing sulfur-containing organic compounds (Mesropyan et al., 2009).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of 4-thiomorpholine derivatives, including those related to this compound, has been conducted. This study highlights the potential of these compounds in developing new antimicrobial agents with possible applications in therapeutic and clinical settings (Kardile & Kalyane, 2010).

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid, related to this compound, has been evaluated as a corrosion inhibitor for carbon steel in natural seawater. Its effectiveness in reducing corrosion, even at low concentrations, is significant for industrial applications, especially in marine environments (Amar et al., 2008).

Mechanism of Action

Mode of Action

The mode of action of 4-(Oxiran-2-ylmethyl)thiomorpholine involves its reaction with other compounds. For instance, it reacts with aromatic dithiols to produce new substituted sulfur-containing propan-2-ols . The oxirane ring opening upon the action of aromatic dithiols follows a classic version and obeys the Krasuskii rule .

Biochemical Pathways

It’s known that the compound can undergo cationic polymerization , which could potentially influence various biochemical processes.

Result of Action

The result of the action of this compound is the production of new substituted sulfur-containing propan-2-ols when it reacts with aromatic dithiols . These products could potentially have various applications in the chemical industry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the green polymerization of this compound was performed in bulk under suitable conditions at a temperature of 40°C using an activated smectite clay catalyst, known as Maghnite-H+ (Mag-H+) as a proton source . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of catalysts.

Properties

IUPAC Name |

4-(oxiran-2-ylmethyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-3-10-4-2-8(1)5-7-6-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGHDRUSLXXOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)

![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)

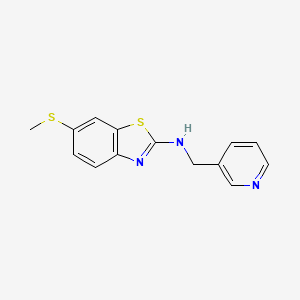

![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)

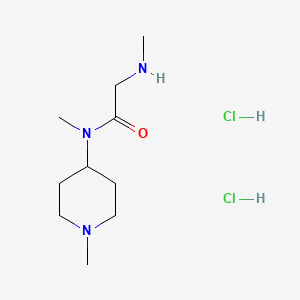

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)